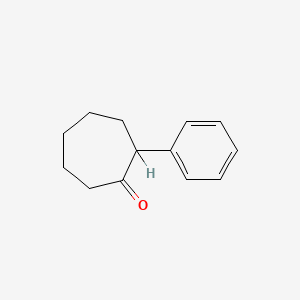

2-Phenylcycloheptanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHNKILPLXXDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871237 | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-78-2 | |

| Record name | 2-Phenylcycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14996-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Phenyl Substituted Cyclic Ketones in Organic Chemistry

Cyclic ketones are foundational intermediates in organic synthesis, prized for their reactivity and versatility as precursors to a wide array of more complex structures. researchgate.nethilarispublisher.comsigmaaldrich.com The introduction of a phenyl group at the α-position to the carbonyl, creating an α-phenyl cyclic ketone, imparts unique characteristics to the molecule. Historically, the development of methods for the α-arylation of ketones has been a significant area of research, as it allows for the formation of a carbon-carbon bond between a carbonyl compound and an aromatic ring, a key step in building molecular complexity. iau.ir

The presence of the α-phenyl group influences the ketone's acidity and steric environment, which in turn affects its reactivity in various transformations. Phenyl-substituted cyclic ketones serve as crucial scaffolds in the synthesis of numerous biologically active compounds and medicinal agents. iau.ir For instance, the closely related compound, 2-phenylcyclohexanone (B152291), is a known precursor in the synthesis of important pharmaceuticals like ketamine, an anesthetic agent. iau.ir This highlights the general importance of this class of compounds as intermediates for molecules with significant applications. The phenyl ring itself can be further functionalized, offering additional pathways for molecular elaboration.

Research Trajectories and Academic Relevance of 2 Phenylcycloheptanone

Classical and Established Synthetic Routes

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings, such as cycloheptanones, from more readily available smaller ring precursors like cyclohexanones. These methods involve the insertion of a carbon atom into the carbocyclic framework.

One established method for the synthesis of this compound involves the acid-catalyzed rearrangement of a specific epoxide precursor, 1-phenyl-2-cyclohexylethylene oxide. orgsyn.org This type of rearrangement, often mediated by Lewis or Brønsted acids, proceeds through the opening of the epoxide ring to form a carbocation intermediate. Subsequent migration of one of the cyclohexyl ring carbons leads to the expansion of the six-membered ring to a seven-membered ring, yielding the target ketone. The regioselectivity of the rearrangement is a critical factor, governed by the migratory aptitude of the adjacent groups and the stability of the resulting carbocation.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be applied to the synthesis of this compound from cyclohexanone. The reaction of cyclohexanone with phenyldiazomethane (B1605601) represents a classic example of this approach. orgsyn.orgcore.ac.uk In this process, phenyldiazomethane, a diazo compound carrying a phenyl group, serves as the source of the additional carbon atom. The reaction is typically catalyzed by a Lewis acid, which activates the ketone carbonyl group towards nucleophilic attack by the diazo compound. core.ac.uk The initial adduct then undergoes a rearrangement with the expulsion of nitrogen gas, resulting in the insertion of the phenyl-substituted carbon into the ring to form this compound. core.ac.uk While effective, the use of diazoalkanes requires careful handling due to their potential instability and toxicity. core.ac.uk

Table 1: Overview of Ring Expansion Strategies

| Precursor | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| 1-phenyl-2-cyclohexylethylene oxide | Acid catalyst | Epoxide Rearrangement | This compound | orgsyn.org |

These methods involve the formation of the cycloheptanone ring or the introduction of the phenyl group through condensation or alkylation reactions.

A well-documented procedure for preparing this compound is the ring enlargement of cyclohexanone using ethyl N-nitroso-N-benzylcarbamate. orgsyn.orggoogle.com This reaction, detailed in Organic Syntheses, provides a reliable route to the target compound. orgsyn.org The process is carried out in the presence of a base, such as potassium carbonate, in a solvent like methanol. The ethyl N-nitroso-N-benzylcarbamate decomposes in situ to generate a reactive intermediate, which then reacts with the cyclohexanone enolate. This leads to a ring expansion, yielding this compound. The reaction conditions are crucial for achieving a good yield, which is reported to be in the range of 41-47%. orgsyn.org

Table 2: Synthesis of this compound via Ring Enlargement

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |

|---|

Conjugate addition, also known as Michael addition, offers another strategic pathway to this compound and its derivatives. This approach typically involves the 1,4-addition of a phenyl nucleophile to an α,β-unsaturated cycloheptenone. libretexts.orgresearchgate.net The key starting material for this synthesis is cyclohept-2-enone. The nucleophile is often a phenyl organometallic reagent, with lithium diorganocopper reagents (Gilman reagents, R₂CuLi) being particularly effective for promoting 1,4-addition over the competing 1,2-addition to the carbonyl group. libretexts.org

The mechanism involves the attack of the phenyl nucleophile at the β-carbon of the enone system, which is electrophilic due to conjugation with the carbonyl group. libretexts.org This attack forms an enolate intermediate. Subsequent protonation of the enolate, typically during aqueous workup, yields the saturated ketone product, this compound. libretexts.org This method is valued for its efficiency in forming the crucial carbon-carbon bond at the desired position.

Condensation and Alkylation Approaches

Advanced and Stereoselective Synthetic Pathways

The development of advanced synthetic routes has enabled the efficient and highly selective synthesis of chiral this compound and its derivatives. These methods are critical for accessing enantiomerically pure compounds for various applications.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolution of racemic mixtures. For this compound, several asymmetric approaches have been successfully employed.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. In the case of 2-arylcycloalkanones, including this compound, ruthenium(II) complexes bearing chiral diphosphine and diamine ligands have proven to be highly effective catalysts. rsc.orgdicp.ac.cn These reactions typically proceed with high conversion and excellent enantioselectivity, affording the corresponding chiral secondary alcohols, which can then be oxidized to the desired ketones.

The catalyst system often consists of a ruthenium precursor, a chiral diphosphine ligand such as (S)-Xyl-SDP (a derivative of the SKEWPHOS family), and a chiral diamine ligand like (R,R)-DPEN. rsc.org The hydrogenation of this compound using such a catalyst has been reported to be highly efficient. rsc.org The reaction yields the corresponding cis-2-phenylcycloheptanol with high diastereoselectivity and enantioselectivity. The general success of this methodology is highlighted by the results obtained for various 2-arylcycloalkanones, as shown in the table below.

Table 1: Asymmetric Hydrogenation of 2-Arylcycloalkanones with Chiral Ru(II) Catalysts

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Phenylcyclohexanone (B152291) | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | >99 | 98 |

| 2-(p-Tolyl)cyclohexanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | >99 | 98 |

| 2-(m-Methoxyphenyl)cyclohexanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | >99 | 99.9 |

| 2-Phenylcyclopentanone | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | >99 | 99 |

| This compound | RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] | high | high |

Data sourced from studies on asymmetric hydrogenation of 2-arylcycloalkanones. rsc.orgdicp.ac.cn

The enantioselective protonation of prochiral enolates represents another direct and atom-economical approach to chiral ketones. This strategy involves the generation of an enolate from a precursor, such as a silyl (B83357) enol ether, followed by its protonation with a chiral proton source. For this compound, the corresponding trimethylsilyl (B98337) enol ether can be subjected to asymmetric protonation.

One approach utilizes enantiopure excited-state proton transfer (ESPT) dyes, such as 3,3'-dibromo-VANOL, under photochemical conditions. nih.gov Irradiation of the silyl enol ether of this compound in the presence of the chiral ESPT dye can lead to the formation of the enantioenriched ketone. While this method demonstrates the feasibility of using light-activated chiral proton donors, the enantioselectivities achieved may be moderate due to potential racemization or decomposition of the dye in its excited state. nih.gov

More traditional methods often employ a combination of a metal enolate and a chiral Brønsted acid. The silyl enol ether of this compound can be converted to the corresponding lithium enolate, which is then protonated by a chiral proton source. The choice of the chiral proton source is critical for achieving high enantioselectivity.

Table 2: Enantioselective Protonation of Silyl Enol Ethers

| Substrate Precursor | Chiral Proton Source/Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-(trimethylsilyloxy)cyclohept-1-ene | (R)-3,3'-dibromo-VANOL (ESPT dye) | 68 | 49 |

| 1-phenyl-2-(trimethylsilyloxy)cyclohept-1-ene | Chiral Brønsted Acid (hypothetical) | - | - |

Data for 1-(trimethylsilyloxy)cyclohept-1-ene sourced from a study on ESPT dyes. nih.gov The entry for the 2-phenyl derivative is illustrative of the general strategy.

The asymmetric Strecker reaction is a classic and versatile method for the synthesis of α-amino acids and their derivatives. This methodology can be adapted to synthesize analogues of this compound where the carbonyl group is replaced by a nitrile and an amino group, which are valuable precursors for various biologically active compounds. The reaction typically involves the condensation of a ketone with an amine to form an imine, followed by the addition of a cyanide source. The use of a chiral amine auxiliary directs the stereochemical outcome of the cyanide addition.

For the synthesis of analogues of this compound, a precursor such as this compound would be reacted with a chiral amine, for example, (R)- or (S)-1-phenylethylamine, to form a chiral imine in situ. Subsequent addition of a cyanide source like trimethylsilyl cyanide (TMSCN) leads to the formation of a diastereomeric mixture of α-aminonitriles. The diastereomeric ratio can often be influenced by the reaction conditions, such as the solvent and temperature. rug.nl The resulting aminonitriles can then be hydrolyzed to the corresponding α-amino acids or further manipulated.

Table 3: Asymmetric Strecker Synthesis of α-Aminonitrile Analogues

| Ketone Precursor | Chiral Auxiliary | Cyanide Source | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 2-Methoxycyclopentanone | (R)-1-Phenylethylamine | TMSCN | Varies with solvent |

| 2-Benzoylaminocyclohexanone | (S)-1-Phenylethylamine | TMSCN | Varies with conditions |

| This compound | (R)-1-Phenylethylamine | TMSCN | (Hypothetical) |

Data based on studies of asymmetric Strecker reactions on cyclic ketones. rug.nl The entry for this compound is illustrative of the potential application of this methodology.

Carbonyl Transposition Methodologies

One reported methodology involves a heteroatom-facilitated ortho-lithiation coupled with a carbonyl transposition strategy to synthesize 2-(2,3-dimethoxyphenyl)cycloheptanone. rsc.org This approach avoids the use of expensive reagents and complex starting materials. The key steps involve the transformation of a precursor in a way that facilitates the shift of the carbonyl functionality.

A more general and recent approach to 1,2-carbonyl transposition involves the conversion of a ketone to its corresponding enamine, which is then oxidized. For instance, tertiary amides, including lactams, can undergo a 1,2-carbonyl transposition to yield α-aminoketones through an iridium-catalyzed hydrosilylation followed by oxidation. nih.gov This type of transformation highlights the potential of modern catalytic methods to achieve challenging rearrangements.

Ortho-Lithiation Facilitated Syntheses

Directed ortho-lithiation is a highly effective strategy for the regioselective functionalization of aromatic rings. semanticscholar.orgresearchgate.net This method relies on the use of a directing metalating group (DMG) on the aromatic ring, which directs an organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles.

In the context of this compound synthesis, this strategy has been employed to introduce substituents onto the phenyl ring. A notable example is the synthesis of 2-(2,3-dimethoxyphenyl)cycloheptanone, where a heteroatom-facilitated ortho-lithiation was a key step. rsc.org In this synthesis, the directing group on the phenyl ring facilitates the lithiation at the ortho position, which is then followed by a sequence of reactions that ultimately leads to the desired substituted 2-arylcycloheptanone. This approach demonstrates the power of combining ortho-lithiation with other synthetic transformations to build molecular complexity.

Table 4: Ortho-Lithiation for the Synthesis of 2-Arylcycloheptanone Derivatives

| Aromatic Precursor | Directing Group | Organolithium Base | Electrophile | Product |

|---|---|---|---|---|

| 1,2-Dimethoxybenzene derivative | Methoxy | n-BuLi or s-BuLi | Cycloheptanone precursor | 2-(2,3-Dimethoxyphenyl)cycloheptanone |

This table illustrates the general principle of ortho-lithiation as applied to the synthesis of a this compound derivative. rsc.org

Selective Halogenation and Subsequent Transformations

The introduction of halogen atoms into the this compound framework can be achieved through targeted synthetic strategies, yielding reactive intermediates for further transformations. Research into the synthesis of ketamine analogues has led to the exploration of ring expansion and selective bromination reactions, resulting in halogenated derivatives of this compound. researchgate.net

One notable example is the synthesis of 2,7-dibromo-2-phenylcycloheptanone. researchgate.net This di-halogenated compound highlights the potential for multiple halogenations on the cycloheptane (B1346806) ring. While specific details on the selective mono-halogenation at the α-position (C2) are not extensively documented for the cycloheptanone ring itself, methodologies applied to analogous structures, such as phenyl cyclohexyl ketone, offer insight into potential routes. For instance, the α-bromination of phenyl cyclohexyl ketone has been successfully carried out using N-bromosuccinimide (NBS). iau.ir Another approach involves a one-step oxidation and bromination of the corresponding alcohol precursor using a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) mixture. iau.ir These methods suggest plausible pathways for the selective α-halogenation of this compound.

The resulting α-haloketones are valuable precursors for subsequent transformations. For example, the treatment of α-bromo ketones with amines can lead to the elimination of hydrogen bromide (HBr), a reaction that can be controlled by temperature. iau.ir This elimination reaction provides a pathway to unsaturated ketone derivatives or can be a competing reaction during nucleophilic substitution attempts.

Table 1: Examples of Halogenated this compound Derivatives and Related Synthetic Methods

| Compound | Synthetic Precursor/Method | Reference |

| 2,7-Dibromo-2-phenylcycloheptanone | Achieved through a synthetic route involving ring expansion and selective bromination. | researchgate.net |

| α-Bromo Phenyl Cyclohexyl Ketone | Synthesized from phenyl cyclohexyl ketone using N-Bromosuccinimide (NBS). | iau.ir |

| α-Bromo Phenyl Cyclohexyl Ketone | Prepared in a single step from the corresponding alcohol via treatment with HBr/H₂O₂. | iau.ir |

Synthesis of Aminated Derivatives (e.g., 2-amino-2-phenylcycloheptanone)

The synthesis of aminated derivatives of this compound, particularly at the α-position, is a subject of research interest due to the potential biological activity of such compounds, inspired by the structure of molecules like ketamine. iau.ir The primary goal has been the introduction of an amino or substituted amino group at the C2 position of the cycloheptanone ring, leading to structures like 2-methylamino-2-phenylcycloheptanone. iau.ir

A common strategy to achieve this transformation involves the reaction of an α-haloketone intermediate with an amine. Following the synthesis of an α-bromo derivative of a phenyl cycloalkanone, reaction with an amine like methylamine (B109427) can be employed. iau.ir However, controlling the reaction conditions, such as temperature, is crucial. At low temperatures, nucleophilic substitution to form the α-aminoketone is favored, while at higher temperatures, elimination of HBr can become the dominant pathway. iau.ir

An alternative and notable synthesis involves the rearrangement of α-hydroxy imines or the direct reaction of related hydroxyketones with amines under heat. For instance, heating 2-hydroxy-2-phenylcycloheptanone with excess methylamine in a sealed container at high temperatures (e.g., 200°C) has been reported. google.comgoogle.com Interestingly, this reaction does not yield the expected 2-methylamino-2-phenylcycloheptanone but instead results in the ring-contracted product, α-methylaminophenylcyclohexylketone. google.comgoogle.com This rearrangement of phenyl α-aminoketones underscores the complex transformations that can occur under thermal conditions. iau.ir

The synthesis of the precursor 2-hydroxy-2-phenylcycloheptanone itself can be accomplished through various methods, including the α-ketol rearrangement of 1-benzoylcycloalkanols. iau.ir

Table 2: Synthetic Approaches to Aminated Derivatives

| Target/Synthesized Compound | Starting Material(s) | Key Reagents/Conditions | Outcome | Reference |

| α-Methylamino-α-phenyl-cycloheptanone | α-Bromo Phenyl Cycloalkanone | Methylamine, controlled low temperature | Proposed synthesis route for the target molecule. | iau.ir |

| α-Methylaminophenylcyclohexylketone | 2-Hydroxy-2-phenylcycloheptanone | Excess methylamine, steel bomb, 200°C, 15 hours | Isolation of the rearranged, ring-contracted aminoketone. | google.comgoogle.com |

Reactivity and Mechanistic Investigations of 2 Phenylcycloheptanone

Fundamental Reaction Pathways

The core reactivity of 2-Phenylcycloheptanone can be categorized into three main pathways: nucleophilic additions, α-substitution reactions, and rearrangements.

The electrophilic carbonyl carbon is a prime site for attack by nucleophiles. A key example of this pathway is the asymmetric hydrogenation of this compound, which involves the addition of a hydride. Catalyzed by Ruthenium(II)-SDP complexes, this reaction yields the corresponding 2-phenylcycloheptanol. scispace.com The general susceptibility of α-phenyl cyclic ketones to reduction and other nucleophilic additions highlights the importance of this pathway. a2bchem.com While not acting on the ketone directly, the synthesis of related α-phenyl ketones often involves the nucleophilic addition of Grignard reagents to nitriles, demonstrating the utility of nucleophilic additions in constructing the core structure itself. iau.irresearchgate.net

The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed to form an enolate intermediate, which can then react with various electrophiles. The reaction of this compound with phosphorus pentabromide (PBr5) in carbon tetrachloride serves as a clear example of α-substitution, leading to a mixture of brominated products. asianpubs.org Investigation into this reaction revealed the formation of α-brominated ketones and α,α'-dibrominated ketones, including 2,7-dibromo-2-phenylcycloheptanone. researchgate.netasianpubs.org The regioselectivity of such brominations can be controlled, for instance, by generating a kinetic enolate with a strong base like lithium diisopropylamide (LDA) to form a silyl (B83357) enol ether, which then directs the substitution. asianpubs.org These α-functionalized ketones are valuable intermediates in the synthesis of various biologically relevant molecules. iau.irasianpubs.org

Table 1: Products from the Reaction of this compound with PBr5

| Reactant | Reagent | Products Identified | Observations | Source |

| This compound | PBr5 in CCl4 | Mixture of at least four ketones | Two products are α-brominated ketones; the others are also believed to be brominated derivatives. | asianpubs.org |

| This compound | - | 2,7-dibromo-2-phenylcycloheptanone | Synthesized as part of a route to new ketamine analogues. | researchgate.net |

This compound and its precursors are involved in several mechanistically interesting rearrangement reactions. The compound itself can be synthesized via the rearrangement of 1-phenyl-2-cyclohexylethylene oxide. orgsyn.org Another significant pathway is the semi-pinacol type rearrangement. For instance, an N-iodosuccinimide (NIS)-induced rearrangement of a silyl enol ether precursor can produce this compound. beilstein-journals.org This reaction is thought to proceed through a stepwise SN1-like mechanism. beilstein-journals.org Ring expansion reactions, such as those using diazoalkanes with smaller cycloalkanones, represent a related class of rearrangements that provide access to α-aryl substituted cycloalkanones like this compound. core.ac.uk

Mechanistic Probing and Elucidation

Understanding the precise mechanisms of these reactions requires detailed investigation into reaction rates and the transient species that are formed and consumed during the transformation.

Kinetic studies provide quantitative insight into reaction mechanisms. The asymmetric photolysis of this compound has been investigated using a kinetic model that accounts for the intersystem crossing (ISC) of a biradical intermediate. semanticscholar.org In this model, the enantiomeric excess of the product is dependent on the rate of intersystem crossing (kisc). semanticscholar.org The study found that in air-saturated solutions, the bimolecular reactions of the triplet biradical intermediate with dissolved oxygen are diffusion-controlled and have rates comparable to the ISC rate. semanticscholar.org Although significant magnetic field effects were predicted by the model, they were not observed experimentally, suggesting the biradical ISC rate has little magnetic field dependence in this specific system. semanticscholar.org

Table 2: Kinetic Parameters in this compound Reactions

| Reaction | Intermediate | Key Kinetic Parameter | Finding | Source |

| Asymmetric Photolysis | Triplet acyl-benzyl biradical | Intersystem Crossing Rate (kisc) | Bimolecular reaction with O2 is diffusion-controlled and comparable to kisc. | semanticscholar.org |

| Asymmetric Photolysis | Triplet acyl-benzyl biradical | Magnetic Field Effect (MFE) | MFE was not observed, indicating the ISC rate is not significantly dependent on the magnetic field. | semanticscholar.org |

The direct or indirect observation of transient intermediates is crucial for confirming a proposed reaction mechanism. In the photochemical α-cleavage of this compound, the formation of triplet acyl-benzyl biradicals has been identified as a key step. semanticscholar.org These intermediates can either undergo intersystem crossing to a singlet biradical, which then recombines, or react with other species in the solution, such as oxygen. semanticscholar.org

In rearrangement reactions, carbocationic intermediates are often postulated. The NIS-induced semipinacol rearrangement that forms this compound is suggested to proceed via a benzylic carbocation intermediate. beilstein-journals.org The stability of this intermediate helps drive the reaction forward. beilstein-journals.org Furthermore, the α-substitution reactions of ketones are fundamentally reliant on the formation of enolate intermediates. asianpubs.org The generation of specific enolates (kinetic vs. thermodynamic) is a cornerstone of controlling the regioselectivity of these reactions. asianpubs.org

Stereochemical Control Mechanisms (e.g., Felkin-Anh Control)

The stereochemical outcome of nucleophilic addition reactions to α-chiral ketones like this compound is a critical aspect of its reactivity, dictating the spatial arrangement of the newly formed stereocenter. The Felkin-Ahn model is a widely accepted paradigm for predicting the diastereoselectivity of such transformations, which occur under kinetic control. chemistnotes.comwikipedia.org This model is predicated on the conformational analysis of the ketone, positing that the nucleophile attacks the carbonyl carbon at a specific trajectory, known as the Bürgi-Dunitz angle (approximately 107°), to maximize orbital overlap and minimize steric hindrance. youtube.comuvic.ca

The model prioritizes minimizing steric strain between the incoming nucleophile and the substituents at the α-carbon. For this compound, the substituents at the α-carbon are the phenyl group, a hydrogen atom, and the two methylene (B1212753) groups of the cycloheptyl ring. According to the Felkin-Ahn model, the largest group at the α-stereocenter orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. chemistnotes.comuwindsor.ca This arrangement leads to a staggered conformation that is energetically favored.

The nucleophile then approaches the carbonyl carbon from the less hindered face, anti-periplanar to the largest substituent. In the case of this compound, the bulky phenyl group is considered the largest substituent. Consequently, the nucleophile preferentially attacks from the face opposite to the phenyl group, leading to the formation of one diastereomer in excess. The medium and small-sized groups are positioned to be gauche and anti, respectively, to the incoming nucleophile, further stabilizing the transition state. chemistnotes.com

A modification to the model, the Polar Felkin-Ahn model, is considered when an electronegative atom is present at the α-position. chemistnotes.comwikipedia.org This electronegative group is treated as the sterically largest group due to electronic repulsion effects with the incoming nucleophile. chemistnotes.com This is because the lowest unoccupied molecular orbital (LUMO) of the carbonyl group can align with the σ* antibonding orbital of the carbon-electronegative atom bond, creating a lower energy LUMO for the nucleophile to attack. uwindsor.ca

Photocatalytic Transformation Mechanisms

The photocatalytic transformations of this compound involve complex mechanistic pathways initiated by the absorption of light. These reactions often proceed via radical or biradical intermediates, leading to a variety of products. semanticscholar.org Photocatalysis, in general, can occur through several mechanisms, including photoinduced electron transfer (PET), where the photocatalyst in its excited state engages in single-electron transfer (SET) with the substrate, or through hydrogen atom transfer (HAT). uantwerpen.benih.gov

A key investigated photocatalytic reaction of 2-phenylcycloalkanones, including this compound, is their asymmetric photolysis. semanticscholar.org The established mechanism for the photolysis of 2-phenylcycloalkanones in an air-saturated solution proceeds through a photochemical α-cleavage (Norrish Type I reaction). This initial step forms a triplet acyl-benzyl biradical intermediate. semanticscholar.org

The subsequent fate of this biradical determines the final product distribution. In the presence of dissolved oxygen, the triplet biradical can react with O₂ in a diffusion-controlled process. semanticscholar.org This bimolecular reaction competes with the intersystem crossing (ISC) of the triplet biradical to a singlet biradical, which could then recombine to reform the starting ketone. The reaction with oxygen leads to the formation of acetophenone (B1666503) and an alkenoic acid. semanticscholar.org The efficiency of enantiomeric enrichment during asymmetric photolysis with circularly polarized light depends on the relative rates of these competing pathways. semanticscholar.org

The general principles of photocatalysis involve the excitation of a photocatalyst by light, creating an excited state with altered redox potentials, making it a more potent oxidant or reductant. uantwerpen.benih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The reduced photocatalyst then transfers an electron to the substrate, generating a radical anion which undergoes further reaction. nih.gov Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the oxidized photocatalyst then accepts an electron from the substrate. nih.gov These fundamental mechanisms underpin the diverse photocatalytic transformations that substrates like this compound can undergo.

Table 1: Products from the Photolysis of 2-Phenylcycloalkanones in the Presence of Oxygen

| Starting Material | Key Intermediate | Final Products |

| This compound | Triplet acyl-benzyl biradical | Acetophenone, 7-octenoic acid derivatives |

Data sourced from kinetic models of asymmetric photolysis. semanticscholar.org

Comparative Reactivity with other Phenyl-Substituted Cycloalkanones

The reactivity of this compound is significantly influenced by its seven-membered ring structure, and comparing it to other phenyl-substituted cycloalkanones, such as 2-phenylcyclopentanone and 2-phenylcyclohexanone (B152291), reveals important structure-reactivity relationships. Ring size affects steric strain, conformational flexibility, and the stability of intermediates and transition states, thereby influencing reaction rates and product distributions. sorbonne-universite.frresearchgate.net

In reactions involving nucleophilic addition, the reactivity of cycloalkanones generally follows the order: cyclohexanone (B45756) > cyclobutanone (B123998) > cyclopentanone (B42830) > cycloheptanone (B156872). researchgate.net Cyclohexanone is highly reactive due to the relief of torsional strain in its chair conformation upon forming a tetrahedral intermediate. In contrast, cyclopentanone is less reactive due to its relatively strain-free, planar conformation. The medium-sized rings, including cycloheptanone, exhibit lower reactivity, which is often attributed to transannular strain (non-bonded interactions across the ring) and a greater number of possible conformations, which can create an entropic barrier. researchgate.net

Studies on the enolization of 3-substituted cycloalkanones have shown that for six- and seven-membered rings, high selectivity for enolization away from the substituent is generally observed. nih.gov This suggests that the steric bulk of the phenyl group in this compound would similarly direct enolate formation to the less substituted α'-position.

Direct comparative studies highlight these differences. For instance, in the reaction with phosphorus pentabromide (PBr₅), both 2-phenylcyclohexanone and this compound undergo regioselective bromination at the unsubstituted α'-carbon. asianpubs.org This indicates that the steric effect of the phenyl group dominates, directing the electrophilic bromine to the more accessible position in both ring systems. The reaction of this compound with PBr₅ yields two diastereomeric α-bromo-ketones, (2R,7S)-2-Bromo-7-phenylcycloheptanone and its corresponding diastereomer. asianpubs.org

The stability of products derived from different ring sizes also varies. In a cross-coupling reaction involving 2-(4-phenyltriazolyl)cycloalkanones, the cycloheptanone derivative successfully yielded stable α,α′-disubstituted products, whereas the corresponding cyclopentanone products were found to be unstable during chromatographic purification. sorbonne-universite.fr This suggests that the larger ring of cycloheptanone can better accommodate multiple substituents. Similarly, in photocatalytic Grignard-type cyclizations, 5-phenylvaleric acid esters readily cyclize to form 2-phenylcyclopentanone, while the corresponding cyclization to form 2-phenylcyclohexanone from 6-phenylhexanoic acid ester occurs only in trace amounts, demonstrating a strong influence of the ring size to be formed on the reaction's feasibility. ru.nl

Table 2: Comparative Reaction Outcomes of Phenyl-Substituted Cycloalkanones

| Cycloalkanone | Reaction Condition | Observation | Reference |

| This compound | Reaction with PBr₅ | Regioselective bromination at the α'-carbon | asianpubs.org |

| 2-Phenylcyclohexanone | Reaction with PBr₅ | Regioselective bromination at the α'-carbon | asianpubs.org |

| 2-(4-Phenyltriazolyl)cycloheptanone | Cross-coupling with benzyl (B1604629) azides | Stable α,α′-disubstituted products formed in good yields (60-82%) | sorbonne-universite.fr |

| 2-(4-Phenyltriazolyl)cyclopentanone | Cross-coupling with benzyl azides | Unstable products, difficult to isolate | sorbonne-universite.fr |

| 6-Phenylhexanoic acid ester | Photocatalytic cyclization | Traces of 2-phenylcyclohexanone formed | ru.nl |

| 5-Phenylvaleric acid ester | Photocatalytic cyclization | 2-Phenylcyclopentanone formed in moderate yields | ru.nl |

Spectroscopic Characterization and Structural Elucidation of 2 Phenylcycloheptanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 2-phenylcycloheptanone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl group and the cycloheptanone (B156872) ring.

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the phenyl ring.

The protons on the seven-membered cycloheptanone ring will appear in the more upfield region. The proton at the C2 position, being adjacent to both the phenyl group and the carbonyl group, would be expected to be the most deshielded of the aliphatic protons. The remaining methylene (B1212753) protons on the cycloheptanone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl H | 7.0 - 8.0 | Multiplet |

| Methine H (C2) | 3.5 - 4.0 | Multiplet |

| Methylene H (ring) | 1.5 - 3.0 | Multiplets |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is typically the most deshielded and appears far downfield, usually in the range of 200-220 ppm. The carbons of the phenyl group will appear in the aromatic region, between approximately 125 and 145 ppm. The carbon atom to which the phenyl group is attached (the ipso-carbon) often shows a weaker signal. The aliphatic carbons of the cycloheptanone ring will appear in the upfield region of the spectrum. The C2 carbon, being attached to the phenyl group, will be more deshielded than the other ring carbons.

For the analogous 2-phenylcyclohexanone (B152291), ¹³C NMR data is available and shows the expected signals for the carbonyl, aromatic, and aliphatic carbons. chemicalbook.com A similar distribution of signals would be expected for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 200 - 220 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C | 125 - 130 |

| Methine C (C2) | 45 - 55 |

| Methylene C (ring) | 20 - 40 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY)

The stereochemistry of this compound, specifically the relative orientation of the phenyl group with respect to the cycloheptanone ring, can be investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). acdlabs.comlibretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. acdlabs.comnanalysis.com

By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine which protons are on the same side of the molecule. For example, a NOESY correlation between the C2 proton and specific protons on the cycloheptanone ring would provide evidence for their spatial closeness, helping to define the preferred conformation of the ring and the orientation of the phenyl substituent. acdlabs.comlibretexts.org This technique is invaluable for distinguishing between different stereoisomers and for understanding the three-dimensional structure of the molecule in solution. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₃H₁₆O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The fragmentation of this compound would likely involve loss of the phenyl group, cleavage of the cycloheptanone ring, and other characteristic fragmentations that can be used to confirm the connectivity of the molecule.

While a specific mass spectrum for this compound was not found, data for the related 2-phenylcyclohexanone shows characteristic peaks that aid in its identification. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z | Possible Identity |

| [M]⁺ | 188 | Molecular Ion |

| [M-C₆H₅]⁺ | 111 | Loss of phenyl group |

| [C₆H₅CO]⁺ | 105 | Phenylacylium ion |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a seven-membered ring ketone, this peak is typically observed in the region of 1700-1725 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring in an analogue could shift this absorption to a slightly lower frequency. libretexts.org

Other significant absorptions would include those for C-H stretching vibrations. The aromatic C-H stretches of the phenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cycloheptanone ring will be observed just below 3000 cm⁻¹. The presence of the phenyl group will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub

Although the direct IR spectrum for this compound is not provided, the spectrum of the related trans-2-phenyl-1-cyclohexanol (B1200244) shows the expected O-H and C-H stretching frequencies. chemicalbook.com

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination (of derivatives/analogues)

X-ray crystallography is a technique that provides the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high accuracy.

While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative can facilitate X-ray crystallographic analysis. The resulting structure would provide definitive information about bond lengths, bond angles, and the conformation of the cycloheptanone ring in the solid state. It would also unambiguously establish the stereochemistry of the molecule.

For instance, the crystal structure of a derivative like (Z)-1-bromo-1-nitro-2-phenylethene has been determined, showcasing the power of this technique in confirming the structure of related compounds with phenyl substituents. researchgate.net This method remains the gold standard for absolute structure determination.

Computational Chemistry Applications in 2 Phenylcycloheptanone Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sid.ir It is particularly well-suited for studying organic molecules like 2-Phenylcycloheptanone, providing a balance between accuracy and computational cost. DFT calculations could offer deep insights into the molecule's conformational landscape, reaction pathways, and chiroptical properties.

A comprehensive conformational search for this compound would typically be the first step, often performed using molecular mechanics force fields. nih.gov The resulting low-energy conformers would then be subjected to geometry optimization and frequency calculations using DFT, for instance, with the B3LYP functional and a suitable basis set like 6-311+G(d,p). researchgate.net This process would yield the relative energies (Gibbs free energy) of the different conformers, allowing for the prediction of their equilibrium populations. For substituted cycloheptanones, the orientation of the phenyl group (axial vs. equatorial-like positions) and the various twist-chair and twist-boat conformations of the seven-membered ring would be of primary interest. While specific data for this compound is not available, studies on substituted cyclohexanones have demonstrated the power of DFT in elucidating the subtle balance of steric and electronic effects that govern conformational preferences. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers as Determined by DFT

| Conformer | Phenyl Group Orientation | Ring Conformation | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Equatorial-like | Twist-Chair | Data not available in literature |

| 2 | Axial-like | Twist-Chair | Data not available in literature |

| 3 | Equatorial-like | Twist-Boat | Data not available in literature |

| 4 | Axial-like | Twist-Boat | Data not available in literature |

| Note: This table is illustrative. No published experimental or computational data for the relative energies of this compound conformers could be located. |

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, enabling the detailed study of reaction mechanisms. For this compound, this could include reactions such as enolate formation, aldol (B89426) additions, or reductions of the carbonyl group. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. sid.ir

For example, in a base-catalyzed enolization, DFT could be used to locate the transition state for the abstraction of an alpha-proton. The calculated activation energy would provide a quantitative measure of the reaction rate. Furthermore, Natural Bond Orbital (NBO) analysis could be employed to understand the charge distribution and orbital interactions along the reaction coordinate. While specific mechanistic studies on this compound are lacking, research on other ketones demonstrates that DFT can reliably predict reaction pathways and selectivities. rsc.org

As this compound is a chiral molecule, determining its absolute configuration is a critical aspect of its characterization. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for this purpose. nih.gov The approach involves calculating the theoretical optical rotation (OR) and the electronic circular dichroism (ECD) spectrum for a chosen enantiomer (e.g., the (R)-enantiomer). nih.govrsc.org

The first step is a thorough conformational analysis to identify all significantly populated conformers, as described in section 5.1.1. Then, the OR and ECD spectra are calculated for each of these conformers. The final, Boltzmann-averaged theoretical spectrum is then compared to the experimental spectrum. A match between the signs of the calculated and experimental optical rotation, and a good agreement between the shapes of the calculated and experimental ECD curves, allows for a confident assignment of the absolute configuration of the synthesized or isolated compound. nih.govrsc.org This methodology has been successfully applied to a wide range of chiral molecules, including those with conformational flexibility. rsc.org

Table 2: Illustrative Comparison of Experimental and Calculated Chiroptical Data for Absolute Configuration Assignment of this compound

| Chiroptical Property | Experimental Value | Calculated Value for (R)-enantiomer | Calculated Value for (S)-enantiomer |

| Optical Rotation [α]D | Data not available | Data not available | Data not available |

| ECD Cotton Effect (λ, nm) | Data not available | Data not available | Data not available |

| Note: This table illustrates the type of data used for absolute configuration assignment. No published data for this compound was found. |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering insights into its dynamic behavior. nih.gov For a flexible molecule like this compound, MD simulations can be particularly illuminating.

An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a certain period, typically nanoseconds. nih.gov This would generate a trajectory of the molecule's movements, revealing the accessible conformations and the transitions between them. Analysis of this trajectory can identify the most populated conformational families and the energy barriers for interconversion. mdpi.com MD simulations are especially useful for sampling a wider range of the potential energy surface than static DFT calculations alone, and can provide a more realistic picture of the molecule's behavior in solution. nih.gov The results from MD can also serve as an excellent starting point for more accurate, but computationally expensive, quantum mechanical calculations on the most representative structures. indexcopernicus.com

Synthesis and Chemical Transformations of 2 Phenylcycloheptanone Derivatives and Analogues

α-Substituted 2-Phenylcycloheptanone Derivatives

The presence of a hydrogen atom at the α-position to both the carbonyl group and the phenyl ring in this compound provides a key site for functionalization. The introduction of substituents at this position can significantly alter the molecule's chemical properties and steric environment.

The halogenation of α-phenylcycloalkanones can be more complex than anticipated. While the synthesis of 2,7-dibromo-2-phenylcycloheptanone itself is not extensively documented in readily available literature, studies on the closely related 2-phenylcyclohexanone (B152291) provide significant insights into the potential reaction pathways and structural outcomes.

Research on the bromination of 2-phenylcyclohexanone has shown that the reaction does not yield the expected 2-bromo-2-phenylcyclohexanone. Instead, the product commonly isolated is cis-2-bromo-6-phenylcyclohexanone. lookchem.com It is proposed that the initial product is trans-2-bromo-6-phenylcyclohexanone, which readily isomerizes to the more stable and less soluble cis-isomer under acidic conditions. lookchem.com This outcome suggests that direct bromination at the tertiary α-carbon is disfavored, and the reaction proceeds through the enol or enolate, with bromination occurring at the less substituted α-position (the 6-position in cyclohexanone (B45756), which would be the 7-position in cycloheptanone).

This finding implies that the synthesis of a 2,7-dibromo-2-phenylcycloheptanone would likely involve a multi-step process or specialized reagents to direct the halogenation to the desired positions and avoid such rearrangements. The dehydrobromination of these bromo-ketones yields a mixture of α,β-unsaturated ketones, such as 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one. lookchem.com

Table 1: Halogenation Products of 2-Phenylcyclohexanone

| Starting Material | Reagent | Major Product | Notes |

| 2-Phenylcyclohexanone | Bromine (Br₂) | cis-2-bromo-6-phenylcyclohexanone | The initially formed trans-isomer converts to the more stable cis-isomer. lookchem.com |

| 2-Phenylcyclohexanone | Sulfuryl chloride (SO₂Cl₂) | Mixture of 2-chloro- and 6-chloro-2-phenylcyclohexanones | Highlights the complexity of halogenating this class of compounds. |

The introduction of an amino group at the α-position of this compound creates chiral α-amino ketones, a class of compounds with significant interest in medicinal chemistry. The synthesis of α-methylamino-α-phenyl-cycloheptanone has been a specific research goal. iau.ir A common strategy to achieve this involves the α-bromination of the parent ketone followed by nucleophilic substitution with the desired amine.

This approach is analogous to the synthesis of ketamine, which is 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone. iau.ir The synthesis of such compounds often faces challenges, including low yields and long reaction times. iau.ir

A more recent and innovative approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov This method constructs the aromatic aminophenol ring system in a single step from a saturated carbocycle, representing a powerful transformation of the cycloalkanone core. While this method results in an aromatic product rather than an amino-substituted cycloalkanone, it demonstrates a modern strategy for utilizing cycloalkanones as precursors to complex, functionalized aromatic compounds. nih.gov

Table 2: Synthesis of Amino-Substituted Cycloalkanone Derivatives

| Precursor | Reagents | Product | Application/Significance |

| This compound | 1. Brominating agent (e.g., NBS)2. Methylamine (B109427) | α-Methylamino-α-phenyl-cycloheptanone | Target molecule for synthetic studies. iau.ir |

| 2-(o-chlorophenyl)cyclohexanone | 1. Brominating agent2. Methylamine | Ketamine | Anesthetic agent; demonstrates a key synthetic route. iau.ir |

| Substituted Cyclohexanones | Various Amines, Catalyst, Oxidant | N-functionalized 2-Aminophenols | Modern one-shot synthesis of complex aromatic compounds from cycloalkanones. nih.gov |

Ring-Contracted and Ring-Expanded Analogues

The study of ring-contracted and ring-expanded analogues, such as 2-phenylcyclopentanone and 2-phenylcyclohexanone, provides a comparative understanding of how ring size influences the chemical and physical properties of α-phenylcycloalkanones.

2-Phenylcyclohexanone is a well-studied analogue. It can be synthesized through various methods, including the palladium-catalyzed α-arylation of cyclohexanone with a phenyl source. One documented procedure uses sodium t-butanolate as a base and a palladium catalyst, achieving a high yield of 86%. nih.gov Another established method involves the reaction of phenyldiazomethane (B1605601) with cyclohexanone. lookchem.com It serves as a common starting material for studying reactions like halogenation and for the synthesis of bioactive molecules. lookchem.comiau.ir

2-Phenylcyclopentanone is the five-membered ring analogue. Its synthesis can be achieved through methods such as the intramolecular cyclization of appropriate precursors. For instance, it can be prepared from 2-benzoyl cyclopentanone (B42830) via a selective hydrogenation reduction reaction. nih.gov Discussions in synthetic communities also suggest its preparation from cyclopentanol, likely involving oxidation to cyclopentanone followed by α-phenylation. rsc.org

Cycloalkanones and related cyclic hydrocarbons are key substrates in aromatization reactions, which are fundamental processes in industrial chemistry, particularly for producing aromatic hydrocarbons from petroleum feedstocks. These studies often employ catalysts to facilitate dehydrogenation.

For example, the transformation of cyclohexane (B81311) and methylcyclopentane (B18539) over a ZnZSM-5 catalyst primarily yields benzene, while methylcyclohexane (B89554) is converted mainly to toluene (B28343). This demonstrates a highly selective dehydrogenation process. These reactions are typically first-order, and their kinetics have been studied over a range of temperatures.

More recent research has focused on developing new catalytic systems for these transformations. A notable example is the use of a ceria-supported nickel(0) nanoparticle catalyst for the acceptorless dehydrogenative aromatization of cyclohexanone derivatives. This approach is significant as it avoids the use of precious metal catalysts like palladium and does not require an external hydrogen acceptor.

Table 3: Aromatization of Cycloalkanes

| Substrate | Catalyst | Primary Aromatic Product | Key Finding |

| Cyclohexane | ZnZSM-5 | Benzene | Demonstrates nearly complete dehydrogenation behavior. |

| Methylcyclohexane | ZnZSM-5 | Toluene | High selectivity for toluene formation. |

| Methylcyclopentane | ZnZSM-5 | Benzene | Proceeds via isomerization to cyclohexane followed by dehydrogenation. |

| Cyclohexanone Derivatives | Ni(0)/CeO₂ | Corresponding Phenols/Anilines | Enables acceptorless dehydrogenative aromatization with a non-precious metal catalyst. |

Utilization as Synthetic Intermediates and Precursors

This compound and its analogues are valuable intermediates in organic synthesis. Their utility stems from the multiple reactive sites they possess: the carbonyl group, the α- and β-positions of the ring, and the phenyl group.

The halogenated derivatives of these ketones are useful precursors for introducing further functionality. For example, the dehydrobromination of 2-bromo-6-phenylcyclohexanone (B169268) provides access to phenyl-substituted cyclohexenones. lookchem.com These α,β-unsaturated ketones can then undergo further reactions, such as Michael additions, at the β-position.

The amino-substituted derivatives are particularly important as precursors for biologically active molecules. The synthesis of ketamine from an amino-substituted cyclohexanone is a prime example. iau.ir The broader class of aryl-substituted amino alcohols, which can be derived from these ketones via reduction, are considered privileged scaffolds in medicinal chemistry. rsc.org

Furthermore, the entire cycloalkanone ring can act as a synthon for aromatic systems. The dehydrogenative aromatization reactions discussed previously show that cyclohexanones can be converted into highly functionalized phenols and anilines, which are themselves versatile building blocks in the synthesis of pharmaceuticals and natural products. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of single-enantiomer compounds is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals and materials science. While the asymmetric synthesis of α-aryl ketones has seen significant progress, the direct enantioselective alkylation of ketones remains a formidable challenge. nih.gov Future research is geared towards overcoming these limitations through the design of innovative catalytic systems.

One promising frontier is the use of dual-catalysis systems , where two distinct catalysts work in concert to achieve a transformation that is not possible with either alone. For instance, a dual system combining a metal Lewis acid with a chiral organocatalyst, such as an imidazolidinone, can enable the asymmetric addition of aldehydes to N-acyl quinoliniums, a strategy that could be adapted for the arylation of ketone precursors. rsc.org

Organocatalysis continues to be a major area of development, with new catalysts being designed to tackle difficult reactions. Bifunctional primary amine-thiourea catalysts, which activate both the nucleophile and the electrophile through hydrogen bonding and enamine formation, have been successfully used for the conjugate addition of cyclic ketones to dehydroalanine (B155165) derivatives. researchgate.net This principle of dual activation is a powerful tool for designing future syntheses. Similarly, primary amine catalysts derived from Cinchona alkaloids have overcome long-standing challenges in the enantioselective α-fluorination of cyclic ketones, a transformation that was previously elusive for these substrates. princeton.edu

Transition-metal catalysis is also evolving. While palladium and rhodium have been mainstays, newer systems are emerging. Iridium-based catalysts have shown success in the asymmetric allylic alkylation of cyclic ketone enolates. nih.gov More recently, photoredox/nickel dual catalysis has been developed for the enantioconvergent acyl cross-coupling of carboxylic acid derivatives with racemic organotrifluoroborates, providing a novel route to chiral α-aryl ketones under mild, neutral conditions. acs.org

The table below summarizes some of these emerging catalytic approaches applicable to the asymmetric synthesis of chiral cyclic ketones.

| Catalytic Approach | Catalyst System Example | Target Transformation | Key Features |

| Dual Catalysis | Indium Triflate & Chiral Imidazolidinone | Asymmetric α-Arylation of Aldehydes | Combines Lewis acid and organocatalysis for novel reactivity. rsc.org |

| Organocatalysis | Bifunctional Primary Amine-Thiourea | Asymmetric Alkylation | H-bond-directing activation and enamine catalysis; high enantioselectivity (>95% ee). researchgate.net |

| Organocatalysis | Primary Amine Cinchona Alkaloid | Asymmetric α-Fluorination | Overcomes poor reactivity of ketones in enamine-catalyzed fluorination. princeton.edu |

| Transition-Metal | Iridium Complex | Asymmetric Allylic Alkylation | Generates quaternary carbon centers with high enantioselectivity. nih.gov |

| Dual Catalysis | Photoredox & Nickel Complex | Enantioconvergent Acyl Cross-Coupling | Uses racemic starting materials to produce enantioenriched α-aryl ketones. acs.org |

Future work will likely focus on integrating these catalytic strategies, perhaps combining photocatalysis with organocatalysis or using novel metal complexes inspired by biological enzymes to achieve unprecedented levels of control and efficiency. chiralpedia.com

Exploration of New Reactivity Modes and Transformations

Beyond asymmetric synthesis, a significant area of research is the discovery of entirely new ways to build and modify molecular frameworks. For a molecule like 2-Phenylcycloheptanone, this involves developing reactions that can functionalize the ketone's α-position, the phenyl ring, or even the cycloheptane (B1346806) ring itself in novel ways.

Photocatalysis is a rapidly expanding field that uses light to drive chemical reactions under mild conditions. Recent advances include the visible-light-induced α-arylation of ketones with aryl halides using an enamine-mediated photoredox system. acs.org Another innovative approach combines triplet ketone sensitizers with nickel catalysts to forge C-C bonds by activating strong C(sp³)-H bonds in alkanes, a strategy that could be adapted to functionalize the cycloheptane ring. nih.gov

Domino reactions , or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation. An intriguing example is the use of arynes to achieve a double α-arylation of α-thiolate cycloalkanones, generating a quaternary carbon center in a single flask through a seven-step domino process. nih.gov This suggests that this compound could be a precursor to more complex α,α-diarylcycloheptanones.

C–H functionalization represents a paradigm shift in synthesis, allowing for the direct conversion of C–H bonds into C–C or C-heteroatom bonds. A notable development is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov This method allows for functionalization at a position remote from an existing functional group, a significant challenge in cyclic systems. Applying this logic could lead to methods for functionalizing the C4 or C5 position of a this compound derivative, providing access to previously difficult-to-make isomers.

The following table highlights some of these novel transformations.

| Reactivity Mode | Method/Catalyst | Transformation | Significance |

| Photocatalysis | Enamine-Mediated Photoredox | α-Arylation of Ketones | Mild, visible-light-driven C(sp²)-C(sp³) cross-coupling. acs.org |

| Domino Reaction | Aryne Precursors & CsF | α,α-Diarylation of Cyclic Ketones | Forms quaternary carbon centers via a multi-step one-pot process. nih.gov |

| C-H Functionalization | Triplet Ketone Sensitizer & Nickel | C(sp³)-H Arylation/Alkylation | Activates strong C-H bonds using cheap, abundant precursors. nih.gov |

| Transannular C-H Arylation | Palladium & Quinuclidine-Pyridone Ligand | γ-Arylation of Cycloalkane Acids | Achieves site-selective functionalization of a remote methylene (B1212753) C-H bond. nih.gov |

| Ketone Homologation | Scandium(III) Triflate | Carbon Insertion into Ketones | Converts ketones to larger ring systems by inserting a carbon atom. acs.org |

The future in this area points towards combining these modes, such as using photocatalysis to initiate a C-H functionalization cascade, to build molecular complexity with exceptional efficiency.

Advanced Computational Modeling for Predictive Organic Chemistry

The role of computational chemistry has shifted from being a tool for post-experimental rationalization to a genuinely predictive instrument in reaction design and discovery. mit.edu For a target like this compound, computational modeling can accelerate progress in the areas described above by predicting reaction outcomes, elucidating mechanisms, and guiding catalyst selection.

Predicting Reaction Feasibility: A major challenge in developing new reactions is the vast experimental space that must be explored. Computational models can screen potential reactants and catalysts to predict whether a reaction will be successful. For example, in photocatalysis, the feasibility of a reaction between two molecules can be predicted by calculating their frontier orbital energy match. mit.edu This approach allows researchers to identify promising substrate pairs before ever entering the lab, saving significant time and resources.

Elucidating Reaction Mechanisms: Many of the novel catalytic systems operate through complex, multi-step mechanisms. Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the entire reaction energy profile. This was demonstrated in the Sc-catalyzed ketone homologation, where a double-labeling experiment, guided by mechanistic hypotheses, was used to distinguish between possible pathways. acs.org Understanding these intricate details is crucial for optimizing reaction conditions and improving catalyst performance.

Designing Better Catalysts: Computational tools can be used to design catalysts with enhanced activity and selectivity. By modeling the transition state of a reaction, chemists can understand the key interactions between the catalyst and the substrate that determine the stereochemical outcome. This knowledge can then be used to rationally modify the catalyst structure to improve its performance.

Understanding Chemical Reactivity: Conceptual DFT provides a framework for quantifying the reactivity of molecules. scirp.org Descriptors such as the dual descriptor, which is derived from the HOMO and LUMO energy levels, can map the nucleophilic and electrophilic regions of a molecule. scirp.org For this compound, this could predict how it will react with different reagents, guiding the exploration of its chemical space and the discovery of new transformations.

The synergy between computational prediction and experimental validation is a powerful paradigm for modern organic chemistry. mit.edu As computational models become more accurate and accessible, they will play an increasingly integral role in the development of novel synthetic methods for important structural motifs like the one found in this compound.

常见问题

Q. Optimization Strategies :

- Vary catalysts (e.g., AlCl₃ vs. FeCl₃) to improve yield.

- Adjust solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.

- Monitor temperature gradients to avoid side reactions (e.g., ring-opening).

Q. Table 1: Yield Comparison under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0–5 | 78 |

| FeCl₃ | Toluene | 25 | 65 |

| BF₃·Et₂O | CH₂Cl₂ | -10 | 82 |

Q. Table 2: Degradation Rates at 50°C

| pH | Half-Life (Days) | Major Degradant |

|---|---|---|

| 2 | 7 | Benzoic acid |

| 7 | 30 | None detected |

| 12 | 3 | Phenyl ketone |

Advanced: How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate transition states using software like GROMACS.

- Docking Studies : Predict binding affinities with enzymes (e.g., cytochrome P450).

- QSAR : Correlate substituent effects with reaction outcomes (e.g., Hammett plots).

Validation : Compare computational results with experimental kinetic data .

Basic: What are the best practices for presenting raw and processed data in publications?

Methodological Answer:

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) .

- Processed Data : Summarize key findings in tables/figures (e.g., yield trends, spectral peaks).

- Ethical Reporting : Disclose anomalies (e.g., irreproducible results) per ICH guidelines .

Advanced: How to design a robust literature review strategy for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。